3-Bromo-4-(methoxycarbonyl)benzoic acid

Catalog No.
S694203
CAS No.
264272-63-1
M.F
C9H7BrO4
M. Wt
259.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(methoxycarbonyl)benzoic acid

CAS Number

264272-63-1

Product Name

3-Bromo-4-(methoxycarbonyl)benzoic acid

IUPAC Name

3-bromo-4-methoxycarbonylbenzoic acid

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)

InChI Key

ZJGOZXACDNCTSA-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br

Pharmaceutical Industry: Synthesis of SGLT2 Inhibitors

Methods of Application: The steps include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Results or Outcomes: The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Synthesis of Retinoid X Receptor-Selective Agonists

Summary of the Application: “3-Bromo-4-(methoxycarbonyl)benzoic Acid” is used as a reactant in the synthesis and biological evaluation of retinoid x receptor-selective agonists .

Preparation of Selective Inhibitors

Summary of the Application: “3-Bromo-4-(methoxycarbonyl)benzoic Acid” is used as a reactant in the preparation of selective inhibitors .

Methods of Application: The compound is used in an unsymmetrical Ullman reaction between methyl 5-bromovanillate and methyl 3-bromo-4-hydroxybenzoate. This reaction yields all the three possible dicarbomethoxy-dibenzo-p-dioxms which are separated by repeated chromatography over silica gel .

3-Bromo-4-(methoxycarbonyl)benzoic acid has the molecular formula C₉H₇BrO₄ and a molecular weight of 231.06 g/mol. Its structure features a bromine atom and a methoxycarbonyl group attached to a benzoic acid backbone. The compound is characterized by its aromatic nature and the presence of functional groups that contribute to its chemical reactivity and potential biological activity .

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under appropriate conditions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction Reactions: The carboxylic acid group may be reduced to an alcohol or further transformed into other functional groups .

Research indicates that 3-Bromo-4-(methoxycarbonyl)benzoic acid exhibits notable biological activities. It has been studied for its potential interactions with enzymes and proteins, suggesting possible roles in biochemical pathways. Additionally, the compound may possess antimicrobial properties, although more specific studies are needed to fully elucidate its biological effects.

Several methods exist for synthesizing 3-Bromo-4-(methoxycarbonyl)benzoic acid:

  • Bromination of 4-Methoxybenzoic Acid: The compound can be synthesized by brominating 4-methoxybenzoic acid using bromine or a brominating agent.
  • Carbonylation Reactions: The introduction of the methoxycarbonyl group can occur through carbonylation processes involving suitable precursors.
  • Ester Hydrolysis: Starting from methyl esters of related benzoic acids, hydrolysis can yield the desired product .

3-Bromo-4-(methoxycarbonyl)benzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Material Science: Its derivatives may be used in developing new materials with specific properties.
  • Organic Synthesis: The compound is valuable in synthetic organic chemistry for creating complex molecules .

Studies on the interactions of 3-Bromo-4-(methoxycarbonyl)benzoic acid with biological macromolecules indicate its potential as a modulator in enzymatic reactions. It may influence enzyme activity through competitive inhibition or other mechanisms, highlighting its relevance in drug design and development.

Several compounds share structural similarities with 3-Bromo-4-(methoxycarbonyl)benzoic acid. Below is a comparison highlighting their unique features:

Compound NameSimilarityUnique Features
3-Bromo-5-hydroxy-4-methoxybenzoic acid0.95Contains a hydroxyl group, affecting solubility.
Methyl 4-bromo-3-hydroxybenzoate0.93Methyl ester form; different reactivity profile.
4-Bromo-3,5-dimethoxybenzoic acid0.91Additional methoxy group alters electronic properties.
3-Bromo-5-hydroxybenzoic acid0.92Hydroxyl substitution affects hydrogen bonding.

These compounds exhibit variations in functional groups that influence their chemical behavior and biological activity, making each unique despite structural similarities.

XLogP3

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Wikipedia

3-Bromo-4-(methoxycarbonyl)benzoic acid

Dates

Modify: 2023-08-15

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